molecular formula C9H12N2O B13612536 4-Hydroxy-3,5-dimethylbenzimidamide CAS No. 1094355-59-5

4-Hydroxy-3,5-dimethylbenzimidamide

Cat. No.: B13612536
CAS No.: 1094355-59-5
M. Wt: 164.20 g/mol
InChI Key: UKRQBZPYEQMHOY-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethylbenzimidamide is a phenolic derivative featuring a benzimidamide core substituted with hydroxyl and methyl groups at the 3, 4, and 5 positions. The hydroxyl and methyl substituents are critical for modulating solubility, reactivity, and biological activity, as seen in related compounds.

Properties

CAS No.

1094355-59-5

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-hydroxy-3,5-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O/c1-5-3-7(9(10)11)4-6(2)8(5)12/h3-4,12H,1-2H3,(H3,10,11)

InChI Key

UKRQBZPYEQMHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves several steps. One common synthetic route starts with the nitration of 3,5-dimethylphenol to produce 4-hydroxy-3,5-dimethylbenzonitrile . This intermediate is then subjected to a reaction with hydroxylamine hydrochloride under basic conditions to yield 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It has been investigated for its potential use in drug development due to its unique chemical properties.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The following table compares key structural and functional attributes of 4-Hydroxy-3,5-dimethylbenzimidamide with analogous phenolic derivatives:

Compound Molecular Formula Molecular Weight Functional Groups Key Applications
This compound (hypothetical) C₉H₁₂N₂O 164.21 (calculated) Hydroxyl, methyl, benzimidamide Likely: Enzyme inhibition, synthetic intermediates (inferred from analogs)
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Hydroxyl, carboxylic acid R&D, preservatives, polymer synthesis
4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) C₉H₁₀O₄ 182.17 Hydroxyl, methoxy, aldehyde Radioprotection, food/cosmetic research, reference standards
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl, aldehyde Ethnopharmacology, chromatography studies
Caffeic Acid C₉H₈O₄ 180.16 Dihydroxyl, propenoic acid Antioxidants, supplements, fine chemicals

Key Differences in Reactivity and Bioactivity

  • Benzimidamide vs. Carboxylic Acid/Aldehyde Groups: The benzimidamide group (NH-C=NH₂) in this compound distinguishes it from analogs like 4-hydroxybenzoic acid (carboxylic acid) or syringaldehyde (aldehyde).
  • Methyl Substitution vs.
  • Biological Activity : Syringaldehyde exhibits radioprotective effects, while caffeic acid (with dihydroxyl groups) shows antioxidant properties. The dimethyl substitution in this compound may alter its pharmacokinetic profile, favoring stability over rapid metabolic clearance .

Research Findings and Limitations

  • Structural Insights: Computational studies on 4-(dimethylamino)benzohydrazide (CCDC 2032776) suggest that hydrogen-bonding networks in benzimidamide derivatives may stabilize crystal lattices, impacting material design .
  • Analytical Challenges: Methods like HPLC (referenced for 4-hydroxybenzaldehyde) could be adapted for purity analysis of the target compound, given its phenolic structure .

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